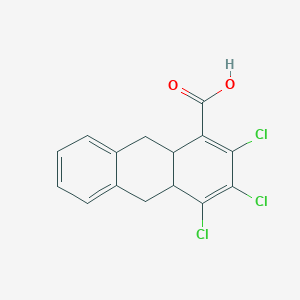
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid is a complex organic compound characterized by its trichlorinated anthracene structure
Métodos De Preparación
The synthesis of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid typically involves multiple steps. One common method includes the chlorination of anthracene derivatives under controlled conditions. The process often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure selective chlorination at the desired positions .
Análisis De Reacciones Químicas
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and derivative used .
Comparación Con Compuestos Similares
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid can be compared with other chlorinated anthracene derivatives:
1,2,3,4,5,6,7,8-Octafluoro-4a,9,9a,10-tetrahydroanthracene: This compound has fluorine atoms instead of chlorine, leading to different chemical reactivity and applications.
1,2,3,4-Tetrahydroanthracene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2-((5’- (3’ and/or 4’-substituted)isoxazoyl)methylidene)-3,4,10-trioxo-1,2,3,4,4a,9,9a,10-octahydroanthracenes:
Propiedades
Número CAS |
64340-71-2 |
|---|---|
Fórmula molecular |
C15H11Cl3O2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
2,3,4-trichloro-4a,9,9a,10-tetrahydroanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H11Cl3O2/c16-12-10-6-8-4-2-1-3-7(8)5-9(10)11(15(19)20)13(17)14(12)18/h1-4,9-10H,5-6H2,(H,19,20) |
Clave InChI |
VJVODJICBXOSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC3=CC=CC=C31)C(=C(C(=C2C(=O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


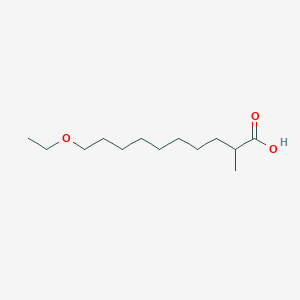

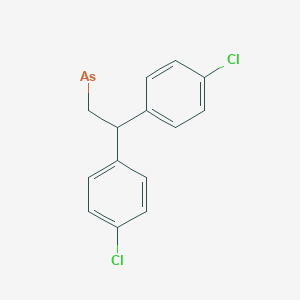
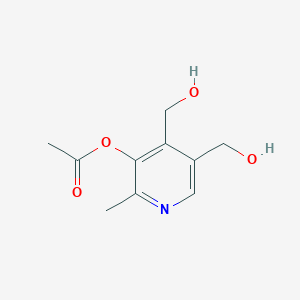
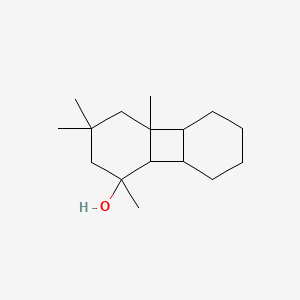
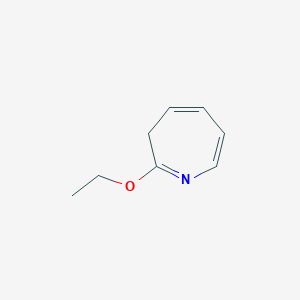
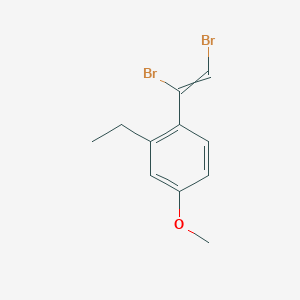
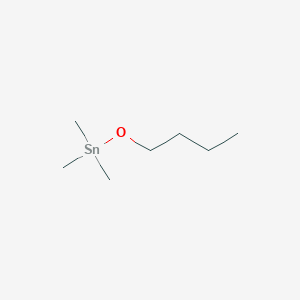
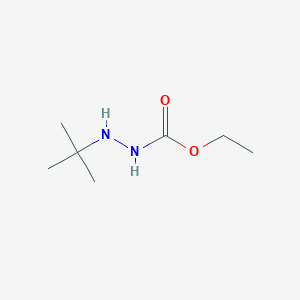
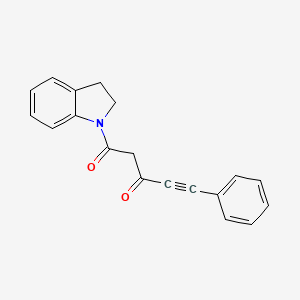
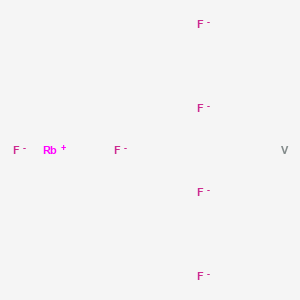
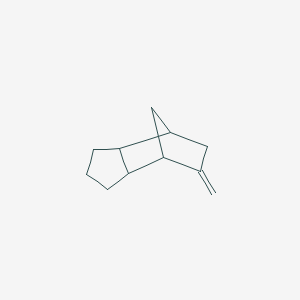
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
